molecular formula C19H15Cl2NO3S B6434546 N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide CAS No. 2419705-31-8

N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B6434546
CAS No.: 2419705-31-8
M. Wt: 408.3 g/mol
InChI Key: XXQABTLFALYLIH-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a biphenyl group, two chlorine atoms, a methoxy group, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves several steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the sulfonamide group: This step involves the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Chlorination and methoxylation:

Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives:

    N-{[1,1’-biphenyl]-4-yl}-2,5-dichlorobenzene-1-sulfonamide: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    N-{[1,1’-biphenyl]-4-yl}-4-methoxybenzene-1-sulfonamide: Lacks the chlorine atoms, which can influence its chemical properties and applications.

The presence of both chlorine atoms and a methoxy group in N-{[1,1’-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-25-18-11-17(21)19(12-16(18)20)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQABTLFALYLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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